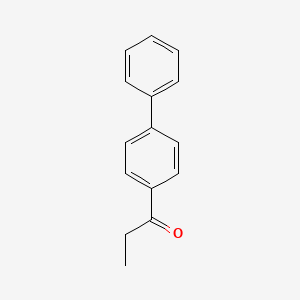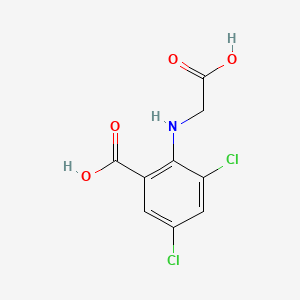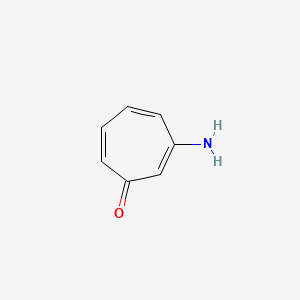
Tropone, 3-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropone, 3-amino- is an organic compound belonging to the troponoid series of aromatic compounds It is characterized by a seven-membered ring structure with an amino group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminotropone typically involves the ammonolysis of 3-tosyloxytropone. The optimal conditions for this reaction include using isopropanol as the solvent, maintaining a reaction temperature of 45-50°C, and a reaction time of approximately 80 minutes . Another method involves the reaction of tropolone methyl ether with liquid ammonia .
Industrial Production Methods: While specific industrial production methods for 3-aminotropone are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent, temperature control, and reaction time are critical factors in ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tropone, 3-amino- undergoes various chemical reactions, including:
Bromination: This reaction can yield 3-amino-2-bromotropone or 2-bromo-3-hydroxytropone, depending on the conditions.
Methylation: Treatment with dimethyl sulfate produces 3-methoxytroponeimine.
Acetylation: Heating with acetic anhydride results in the formation of N-acetyl derivative.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Methylation: Dimethyl sulfate in the presence of a base.
Acetylation: Acetic anhydride under heating conditions.
Major Products:
Bromination: 3-amino-2-bromotropone, 2-bromo-3-hydroxytropone.
Methylation: 3-methoxytroponeimine.
Acetylation: N-acetyl derivative of 3-aminotropone.
Scientific Research Applications
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: Its derivatives are used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-aminotropone exerts its effects is primarily through its interaction with transition metals, forming complexes that can catalyze various chemical reactions. The molecular targets and pathways involved are specific to the type of reaction and the metal used in the complex .
Comparison with Similar Compounds
- 2-Aminotropone
- N,N’-Di(tropon-2-yl)piperazine
- 5-(4-Ethoxyphenylazo)tropolone
Comparison: Tropone, 3-amino- is unique due to its specific position of the amino group on the seven-membered ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-aminotropone, 3-aminotropone has different electronic properties and steric effects, making it suitable for different applications .
Properties
CAS No. |
19617-09-5 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.139 |
IUPAC Name |
3-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2 |
InChI Key |
CVHWJSFLYOUNDQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=O)C=C1)N |
Synonyms |
3-Aminotropone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


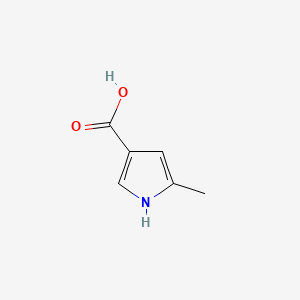
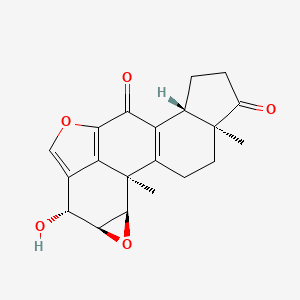
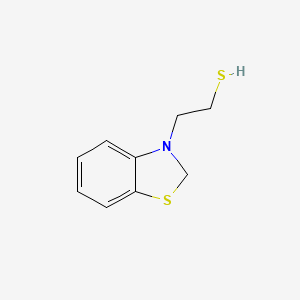
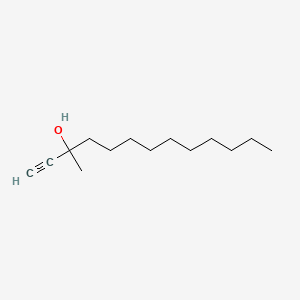

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
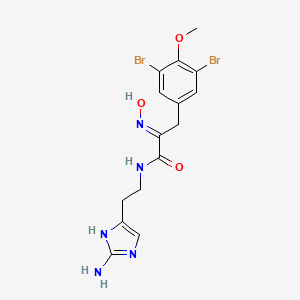
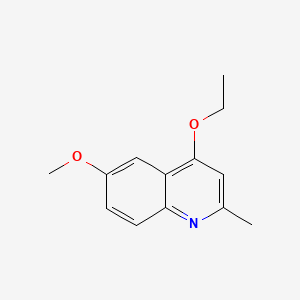
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)
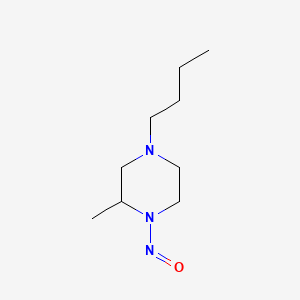
![11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol](/img/structure/B560914.png)
